molecular formula C9H14N2O2S B175363 N-(tert-Butyl)pyridine-3-sulfonamide CAS No. 17432-06-3

N-(tert-Butyl)pyridine-3-sulfonamide

Katalognummer B175363
CAS-Nummer: 17432-06-3
Molekulargewicht: 214.29 g/mol
InChI-Schlüssel: VTUDXBGLWJRZDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-Butyl)pyridine-3-sulfonamide is an organic compound with the molecular formula C9H14N2O2S . It belongs to the class of organic compounds known as phenylquinolines .


Synthesis Analysis

A multi-step continuous flow process involving magnesium-halogen exchange, sulfonylation with sulfuryl chloride, and reaction with tert-butylamine was developed for the synthesis of an arylsulfonamide pharmaceutical intermediate . The process exhibits significant functional group tolerance and allows for the preparation of a number of arylsulfonyl chlorides and sulfonamides under mild conditions .


Molecular Structure Analysis

The compound has extensive π–π interactions along the c-axis between the phenyl ring and the pyridyl ring at a distance of 3.7 Å. In addition, the crystal also has a nearly linear intermolecular N–H···N hydrogen bond at a relatively short distance of 1.96 Å .


Chemical Reactions Analysis

Sulfonamides have played a defining role in the history of drug development and continue to be prevalent today. In particular, primary sulfonamides are common in marketed drugs .


Physical And Chemical Properties Analysis

N-(tert-Butyl)pyridine-3-sulfonamide has a molecular weight of 214.29 . It is a powder with a melting point of 76-77°C .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Specific Scientific Field

Medicinal chemistry and drug development involve the design, synthesis, and optimization of chemical compounds for therapeutic purposes.

Application Summary

N-(tert-Butyl)pyridine-3-sulfonamide derivatives have been investigated as potential drug candidates. These compounds exhibit a wide range of biological activities, including antineoplastic and anti-hepatitis C effects . Researchers explore their potential as active pharmaceutical ingredients (APIs) in novel medications.

Experimental Procedures

  • Synthesis : The synthesis of N-(tert-Butyl)pyridine-3-sulfonamide typically involves multistep processes. For example, a continuous flow process was developed for manufacturing 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide, an arylsulfonamide pharmaceutical intermediate. The steps include:
    • Reaction with tert-butylamine .

Results and Outcomes

The continuous flow process successfully produced 76 kg of 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide, demonstrating its practical and robust manufacturing route. The alternative to batch processing allowed for scalability beyond the 1 kg scale, overcoming challenges posed by reactive intermediates and exothermic reactions .

Safety And Hazards

The safety information for N-(tert-Butyl)pyridine-3-sulfonamide includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

The process for synthesizing N-(tert-Butyl)pyridine-3-sulfonamide was successfully implemented, including a robust control strategy to manage the levels of several process impurities . This process could be further optimized and scaled up for industrial applications. Additionally, the compound’s potential as a noncovalent inhibitor of SARS-CoV 3CLpro suggests possible future directions in antiviral drug development .

Eigenschaften

IUPAC Name

N-tert-butylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)11-14(12,13)8-5-4-6-10-7-8/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUDXBGLWJRZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545820
Record name N-tert-Butylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butyl)pyridine-3-sulfonamide

CAS RN

17432-06-3
Record name N-tert-Butylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tert-Butyl)pyridine-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(tert-Butyl)pyridine-3-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(tert-Butyl)pyridine-3-sulfonamide
Reactant of Route 4
N-(tert-Butyl)pyridine-3-sulfonamide
Reactant of Route 5
N-(tert-Butyl)pyridine-3-sulfonamide
Reactant of Route 6
N-(tert-Butyl)pyridine-3-sulfonamide

Citations

For This Compound
36
Citations
M Yu, NA Strotman, SA Savage, S Leung… - … Process Research & …, 2019 - ACS Publications
A multistep continuous flow process involving (1) magnesium–halogen exchange, (2) sulfonylation with sulfuryl chloride, and (3) reaction with tert-butylamine was developed for the …
Number of citations: 8 pubs.acs.org
M Sunose, K Bell, K Ellard, G Bergamini… - Bioorganic & medicinal …, 2012 - Elsevier
Herein, we disclose the discovery of a series of 7-substituted triazolopyridines which culminated in the identification of 14 (CZC24758), a potent, orally bioavailable small-molecule …
Number of citations: 31 www.sciencedirect.com
Z Zhou, L Li, N Yan, L Du, C Sun, T Sun - Molecules, 2015 - mdpi.com
Pyridinesulfonamide is an important fragment which has a wide range of applications in novel drugs. R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide …
Number of citations: 7 www.mdpi.com
P Kocienski - Synfacts, 2020 - thieme-connect.com
It was synthesized by a batch process in three steps from 3, 5-dibromopyridine A in 70% overall yield on a 169 mmol scale. However, on scales above one kilogram, the yields …
Number of citations: 0 www.thieme-connect.com
SR Wisniewski, SA Savage, EO Romero… - The Journal of …, 2019 - ACS Publications
A mechanistic study on a direct arylation using a native picolylamine directing group is reported. Kinetic studies determined the concentration dependence of substrates and catalysts, …
Number of citations: 9 pubs.acs.org
HJ Finlay, SA Savage, JM Stevens… - Complete Accounts of …, 2020 - ACS Publications
This chapter describes identification and characterization of the clinical candidate from the phenylquinazoline series of I Kur inhibitors as a potential treatment for atrial fibrillation (AF). …
Number of citations: 0 pubs.acs.org
PA Harris - Expert Opinion on Therapeutic Patents, 2021 - Taylor & Francis
Introduction: RIP1 kinase is a serine/threonine-protein kinase that has recently emerged as a central regulator of TNF-α dependent programmed necrosis (necroptosis), an inflammatory …
Number of citations: 11 www.tandfonline.com
PN Collier, G Martinez-Botella… - Journal of Medicinal …, 2015 - ACS Publications
Phosphoinositide 3-kinase γ (PI3Kγ) is an attractive target to potentially treat a range of disease states. Herein, we describe the evolution of a reported phenylthiazole pan-PI3K inhibitor …
Number of citations: 56 pubs.acs.org
B Li, RW Barnhart, A Dion, S Guinness… - … Process Research & …, 2021 - ACS Publications
Process development for the synthesis of a second generation β-amyloid-cleaving enzyme (BACE1) inhibitor (1) is described. The lithiothiazole addition to the isoxazolene (5) under …
Number of citations: 4 pubs.acs.org
JH Come, PN Collier, JA Henderson… - Journal of Medicinal …, 2018 - ACS Publications
The lipid kinase phosphoinositide 3-kinase γ (PI3Kγ) has attracted attention as a potential target to treat a variety of autoimmune disorders, including multiple sclerosis, due to its role in …
Number of citations: 37 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.